1-[(4-Nitrophenyl)acetyl]piperidine
Description
Strategic Importance of N-Substituted Piperidine (B6355638) Scaffolds in Contemporary Organic Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in modern organic and medicinal chemistry. nih.govnih.gov Its prevalence stems from its presence in a vast array of natural products, particularly alkaloids like piperine, and its role as a cornerstone in the design of numerous synthetic pharmaceuticals. nih.govacs.org The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise three-dimensional arrangements of substituents, which is crucial for optimizing interactions with biological targets. tjnpr.org
N-substituted piperidines, where the nitrogen atom is functionalized, are of particular significance. The substituent on the nitrogen atom can profoundly influence the molecule's physical, chemical, and biological properties. acs.org Specifically, the introduction of an N-acyl group, as seen in 1-[(4-Nitrophenyl)acetyl]piperidine, can impact the compound's polarity, stability, and potential for hydrogen bonding. tjnpr.org This functionalization is a key strategy in drug discovery to modulate a compound's pharmacokinetic and pharmacodynamic profile. nih.gov The development of novel synthetic methodologies for creating functionalized piperidines remains an active area of research, with techniques like Pd-catalyzed annulation offering efficient routes to these valuable heterocyclic systems. whiterose.ac.uk
The versatility of the piperidine scaffold is demonstrated by its incorporation into drugs with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. nih.govnih.gov This broad spectrum of activity underscores the strategic importance of exploring new piperidine-based chemical entities.
Academic Significance of Nitroaryl-Containing Organic Compounds in Chemical Systems
In the context of medicinal chemistry, the nitro group is recognized as a "pharmacophore and a toxicophore," capable of imparting significant biological activity but also potential toxicity. mzcloud.org Nitroaromatic compounds are found in a variety of therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs. scielo.brresearchgate.net The biological activity of many nitroaromatic compounds is linked to the bioreduction of the nitro group within cells, a process that can lead to the generation of reactive nitrogen species that are toxic to microorganisms. scielo.brresearchgate.net
The synthesis of nitroaryl-containing compounds is typically achieved through the nitration of aromatic precursors using a mixture of nitric and sulfuric acids. scielo.br The academic interest in these compounds is driven by their diverse reactivity and their potential to serve as building blocks for a wide range of more complex molecules. For instance, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of functionalized aniline (B41778) derivatives. scielo.br
Research Trajectory and Unaddressed Inquiries Pertaining to this compound
A comprehensive review of the scientific literature reveals a notable lack of specific research focused on this compound. While its constituent parts, the N-acyl piperidine and the 4-nitrophenyl group, are well-studied, the compound itself appears to be largely unexplored. It is commercially available from chemical suppliers, indicating its potential use as a synthetic intermediate or a building block for more complex molecules. sigmaaldrich.com
The research trajectory for a molecule like this compound would logically begin with its synthesis and thorough characterization. A plausible synthetic route would involve the acylation of piperidine with 4-nitrophenylacetyl chloride. Characterization would involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry, to confirm its structure.
Given the known biological activities of both piperidine and nitroaromatic compounds, a key unaddressed inquiry is the potential biological profile of this compound. Areas of investigation could include its potential as an antibacterial, antifungal, or anticancer agent. Furthermore, its role as a potential inhibitor of enzymes such as monoamine oxidase, a known target for piperidine-containing compounds, could be explored. acs.org The presence of the nitro group also suggests that its metabolic fate and potential for bioreduction would be important areas of study. scielo.br
The following tables provide a summary of the known properties of this compound and a list of the chemical compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₃ | epa.gov |
| Average Mass | 248.282 g/mol | epa.gov |
| Monoisotopic Mass | 248.116092 g/mol | epa.gov |
| CAS Number | 105072-35-3 | sigmaaldrich.com |
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(14-8-2-1-3-9-14)10-11-4-6-12(7-5-11)15(17)18/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMKTLRBJSCSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393975 | |
| Record name | 1-[(4-nitrophenyl)acetyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105072-35-3 | |
| Record name | 1-[(4-nitrophenyl)acetyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for the Preparation of 1 4 Nitrophenyl Acetyl Piperidine and Congeners
Elucidation of Amide Bond Formation Mechanisms via Acylation Reactions
The cornerstone of synthesizing 1-[(4-Nitrophenyl)acetyl]piperidine is the formation of an amide bond between a piperidine (B6355638) nitrogen and the carbonyl carbon of a 4-nitrophenylacetyl group. This transformation is typically achieved through acylation reactions, which can be broadly categorized into direct amidation and methods involving activated carboxylic acid derivatives.
Direct Amidation Strategies Involving Piperidine Ring Systems
Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide with the concomitant loss of a water molecule. libretexts.org While this is the most atom-economical approach, it presents challenges due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt from the acidic carboxylic acid and the basic amine. mdpi.comrsc.org To overcome this, thermal conditions, often at high temperatures (above 160°C), are typically required to drive the dehydration of the salt to the amide. mdpi.com
The direct thermal condensation is generally limited to substrates that can withstand high temperatures. mdpi.com For the synthesis of this compound, this would involve heating a mixture of 4-nitrophenylacetic acid and piperidine. To facilitate the removal of water and drive the equilibrium towards the product, azeotropic distillation with a solvent like toluene (B28343) or the use of dehydrating agents such as molecular sieves can be employed. mdpi.com Microwave irradiation in the presence of a solid support like silica (B1680970) gel has also been reported as a green and efficient methodology for direct amidation of various carboxylic acids with amines. rsc.org
Boron-based catalysts, such as boric acid and its derivatives, have emerged as effective promoters for direct amidation under milder conditions. acs.org These catalysts facilitate the reaction, often in conjunction with methods for water removal. acs.org For instance, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines, often allowing for simple product purification without the need for aqueous workup or chromatography. acs.org
Table 1: Comparison of Direct Amidation Methods
| Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thermal Condensation | High temperature (>160°C) | Atom-economical, simple | Harsh conditions, limited substrate scope mdpi.com |
| Azeotropic Reflux | Refluxing toluene with Dean-Stark trap | Lower temperature than neat thermal | Requires specific apparatus |
| Dehydrating Agents | Molecular sieves | Lower temperature | Stoichiometric waste mdpi.com |
| Microwave/Silica Gel | Microwave irradiation | Fast, green methodology rsc.org | Specialized equipment needed |
| Boron Catalysts | Catalytic B(OH)₃, B(OCH₂CF₃)₃ | Milder conditions, broader scope acs.org | Catalyst cost and removal |
Utilization of Activated Carboxylic Acid Derivatives (e.g., p-Nitrophenyl Acetate) in Acylation
To circumvent the harsh conditions of direct amidation, carboxylic acids are often converted into more reactive derivatives. libretexts.org These "activated" forms possess a better leaving group than the hydroxyl group of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. libretexts.orgsketchy.com Common activated derivatives include acid chlorides, anhydrides, and esters. libretexts.org
Acid chlorides, formed by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, are highly reactive and readily form amides with amines at room temperature. libretexts.org In the context of the target molecule, 4-nitrophenylacetyl chloride would react exothermically with piperidine to yield this compound.
Activated esters, such as p-nitrophenyl esters, are also effective acylating agents. p-Nitrophenyl acetate, for example, is used as a substrate in assays for esterase and lipase (B570770) activity due to the facility of its hydrolysis, which releases the colored p-nitrophenolate anion. mpbio.comsigmaaldrich.com The electron-withdrawing nitro group makes the p-nitrophenoxide a good leaving group, thus activating the acyl group for nucleophilic attack. The aminolysis of activated esters is a common strategy in peptide synthesis and can be applied here. The reaction of piperidine with 4-nitrophenyl 4-nitrophenylacetate would yield the desired amide. Quantum mechanical studies have shown that the aminolysis of activated esters can proceed through a concerted pathway where proton transfer from the incoming amine is facilitated. acs.org
Table 2: Common Activating Agents for Carboxylic Acids
| Activating Agent | Activated Intermediate | Reactivity | Byproducts |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Acid Chloride | Very High | SO₂, HCl libretexts.org |
| Oxalyl Chloride ((COCl)₂) | Acid Chloride | Very High | CO, CO₂, HCl |
| Acetic Anhydride | Mixed Anhydride | High | Acetic Acid |
| p-Nitrophenol | p-Nitrophenyl Ester | Moderate | p-Nitrophenol mpbio.com |
Synthesis of Nitroaryl Precursors and Their Chemical Integration
The synthesis of this compound is contingent on the availability of the 4-nitrophenylacetic acid precursor or a derivative thereof.
Preparative Routes for 4-Nitrophenylacetic Acid Derivatives
4-Nitrophenylacetic acid is a key intermediate. chemicalbook.com One common synthetic route starts from 4-nitrotoluene (B166481). The methyl group of 4-nitrotoluene can be halogenated, for example, using N-bromosuccinimide (NBS), to form 4-nitrobenzyl bromide. This is followed by reaction with sodium cyanide to produce 4-nitrophenylacetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields 4-nitrophenylacetic acid. scribd.com An alternative route involves the nitration of phenylacetic acid, though this can lead to a mixture of ortho and para isomers, requiring separation.
Another approach starts with 4-bromo-2-nitrotoluene, which can be converted to 4-bromo-2-nitrophenylacetic acid through a series of reactions involving the formation of a benzyl (B1604629) sodium intermediate followed by carboxylation with carbon dioxide. google.com While this produces a different isomer, it illustrates the general strategies that can be adapted.
Functional Group Compatibility and Chemoselectivity in Multi-step Organic Synthesis
The presence of the nitro group introduces specific challenges and opportunities in the synthesis. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. wikipedia.orgscispace.com
During a multi-step synthesis, the compatibility of the nitro group with various reagents and reaction conditions is a critical consideration. For example, many reduction reactions that might be used to modify other parts of the molecule could also reduce the nitro group. Chemoselective hydrogenation, however, allows for the reduction of the nitro group in the presence of other reducible functional groups like double bonds, esters, or amides. nih.govacs.org Catalysts such as gold nanoparticles on titanium dioxide or iron(III) oxide have shown high chemoselectivity for the hydrogenation of nitroarenes under mild conditions. nih.gov
Conversely, the nitro group itself is generally stable to many oxidative and acidic conditions used in organic synthesis, allowing for a wide range of transformations on other parts of the molecule without affecting the nitro functionality. This robustness is a key advantage in designing synthetic routes. scispace.comsci-hub.se
Regioselective and Stereoselective Synthetic Approaches
While the synthesis of the parent compound this compound does not involve the creation of new stereocenters, the synthesis of its congeners with substituents on the piperidine ring or the phenylacetyl moiety may require control over regioselectivity and stereoselectivity.
Regioselectivity is crucial during the nitration step to obtain the desired 4-nitro isomer of the phenylacetic acid precursor. The nitration of phenol, for instance, can be directed to yield predominantly ortho or para isomers by controlling physical parameters like temperature and nitric acid concentration. paspk.org For substituted phenylacetic acids, the directing effects of the existing substituents will determine the position of the incoming nitro group. Ipso-nitration of aryl boronic acids offers a highly regioselective method for introducing a nitro group. organic-chemistry.org
Stereoselective synthesis becomes important when creating chiral congeners. For example, if a substituted piperidine is used, and the substituents create stereocenters, methods for stereoselective piperidine synthesis would be necessary. nih.govrsc.org Various methods have been developed for the stereoselective synthesis of substituted piperidines, including approaches based on gold-catalyzed cyclizations, oxidative carbon-hydrogen bond functionalizations, and Prins cyclizations. nih.govrsc.orgnih.gov If the acyl chain were to be modified to include a stereocenter, enantioselective acylation methods could be employed.
Control of Reaction Pathways in Piperidine Ring Formation and Modification
The construction of the piperidine ring is a foundational step in the synthesis of numerous derivatives. Control over reaction pathways is essential to achieve desired regioselectivity and stereoselectivity. acs.org Key strategies include intramolecular cyclization, where the substrate contains both the nitrogen source and an active site for ring closure. acs.org The challenge often lies in directing the cyclization to form the six-membered piperidine ring over other potential products, such as a five-membered pyrrolidine (B122466) ring. acs.orgdntb.gov.ua
One method to control the reaction pathway is through radical-mediated amine cyclization. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce various piperidines. acs.org However, competitive processes, such as 1,5-H-transfer, can lead to by-products, highlighting the need for precise condition control. acs.org
Another approach involves a one-pot route starting from halogenated amides. dntb.gov.ua This method integrates amide activation, reduction, and intramolecular nucleophilic substitution into a single sequence, avoiding the need for expensive metal catalysts and harsh conditions. dntb.gov.ua By controlling the reaction temperature, it is possible to inhibit side reactions like the Bischler–Napieralski reaction, thereby favoring the formation of piperidine or pyrrolidine derivatives. dntb.gov.ua
Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization offers high selectivity by using a chiral P-O ligand. acs.org An interesting deviation from Baldwin's rules has been observed in the intramolecular cyclization of certain β-lactams, which proceeds via a 6-endo pathway to form piperidine rings due to conformational constraints of the substrate. acs.org
Exploration of Asymmetric Synthesis Methodologies for Chiral Analogs
The synthesis of single-enantiomer drugs is of paramount importance, as different enantiomers can have vastly different biological activities. core.ac.uk Asymmetric synthesis provides the tools to create chiral molecules, such as analogs of this compound, with high stereocontrol. core.ac.uknih.gov This can be achieved using a chiral substrate (chiral pool synthesis), a chiral auxiliary, or a chiral catalyst. nih.gov
Organocatalysis has emerged as a powerful tool for asymmetric piperidine synthesis. A domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can produce polysubstituted piperidines from aldehydes and nitroolefins, creating four contiguous stereocenters with excellent enantioselectivity. nih.gov
Furthermore, hybrid bio-organocatalytic cascades combine the high selectivity of enzymes with the versatility of organocatalysts. One such system uses a transaminase to generate a reactive intermediate that then undergoes a Mannich reaction, leading to a variety of chiral 2-substituted piperidines. ahmadullins.com This approach highlights the growing trend of integrating different catalytic methods to achieve complex molecular architectures. ahmadullins.com
| Asymmetric Method | Catalyst/System | Key Transformation | Outcome | Reference |
|---|---|---|---|---|
| Organocatalytic Domino Reaction | O-TMS protected diphenylprolinol | Michael addition/aminalization | Polysubstituted piperidines with four contiguous stereocenters | nih.gov |
| Hybrid Bio-organocatalysis | Transaminase and Organocatalyst | Transamination followed by Mannich reaction | Chiral 2-substituted piperidines | ahmadullins.com |
| Chiral Pool Synthesis | Naturally occurring chiral substrates | Substrate-controlled synthesis | Enantiomerically pure products | nih.gov |
Catalytic Systems in the Synthesis of N-Acyl Piperidines
The direct acylation of piperidine is the most straightforward route to compounds like this compound. Modern catalytic systems, including heterogeneous and organocatalytic approaches, offer efficient and environmentally benign alternatives to classical methods.
Heterogeneous Catalysis for Oxidative Amidation Reactions
Oxidative amidation, the direct coupling of an aldehyde with an amine, is an atom-economical method for forming amide bonds. Heterogeneous catalysts are particularly attractive for this transformation due to their ease of separation and recyclability.
Supported metal catalysts, such as those based on copper or palladium on supports like charcoal or silica, are widely used in the synthesis of N-heterocycles. core.ac.uk For oxidative amidation, a copper-catalyzed system using tert-butyl hydroperoxide (TBHP) as the oxidant has been developed for coupling aldehydes with amine hydrochloride salts. acs.org While many of these systems use homogeneous copper salts like CuI, the development of truly heterogeneous, supported copper catalysts for this specific reaction is an active area of research. acs.orgcore.ac.uk
A reusable Co-Ni composite (Co-Ni-CM) has been reported as a heterogeneous catalyst for the oxidative coupling of aldehydes with N-substituted formamides to yield amides. researchgate.net Similarly, heteropolyanion-based ionic liquids have been employed as recyclable catalysts for the direct oxidative amidation of aldehydes and amines under solvent-free conditions, proceeding through a dual-catalysis mechanism. nih.gov These examples demonstrate the potential of recoverable catalytic systems in producing N-acyl piperidines.
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Copper Iodide (CuI) / TBHP | Aldehydes and Amine HCl salts | Mild and efficient conditions | acs.org |
| Heteropolyanion-based Ionic Liquids | Aldehydes and Amines | Solvent-free, reusable catalyst | nih.gov |
| Co-Ni Composite (Co-Ni-CM) | Aldehydes and N-substituted Formamides | Heterogeneous, mild conditions | researchgate.net |
| Supported Metal Catalysts (e.g., Pd/C) | Various for N-heterocycle synthesis | Recyclable, used in various cyclizations/couplings | core.ac.uk |
Organocatalytic Systems Involving Piperidine as a Reactant or Catalyst
Organocatalysis avoids the use of potentially toxic and expensive metals, offering a greener synthetic alternative. nih.govahmadullins.com In the context of N-acyl piperidine synthesis, organocatalysts can be used to facilitate the key bond-forming step.
N-Heterocyclic carbenes (NHCs) have been successfully used to catalyze the oxidative amidation of various aldehydes. nih.govahmadullins.com In this process, the NHC reacts with an aldehyde to form a reactive intermediate (a Breslow intermediate or acylazolium ion), which is then attacked by an amine, such as piperidine, to form the final amide product. ahmadullins.com This method is notable for its mild conditions and avoidance of transition metals. nih.govahmadullins.com For instance, the oxidative amidation of p-nitrobenzaldehyde with various amines has been demonstrated using NHC catalysis. ahmadullins.com
Interestingly, piperidine itself can act as a catalyst. In a notable example of a chemical oscillator, piperidine catalyzes its own release from a protected precursor (Fmoc-piperidine) in an autocatalytic process. While this specific system was designed to control cargo release from a rotaxane, the underlying principle of piperidine acting as a nucleophilic catalyst is fundamental. This autocatalytic deprotection demonstrates piperidine's ability to participate directly in and accelerate reactions, a concept that can be harnessed in various synthetic designs.
Comprehensive Structural Elucidation and Solid State Analysis of 1 4 Nitrophenyl Acetyl Piperidine
Advanced Vibrational Spectroscopic Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations within a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For 1-[(4-Nitrophenyl)acetyl]piperidine, characteristic absorption bands would be expected for several key structural features:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are typically observed. Based on related nitrophenyl compounds, these would likely appear in the regions of 1500-1530 cm⁻¹ and 1340-1355 cm⁻¹, respectively.
Amide Carbonyl Group (C=O): A strong absorption band corresponding to the C=O stretch is a prominent feature of amides. For a tertiary amide like the one in the target molecule, this band is expected to be found in the range of 1630-1680 cm⁻¹.
Aromatic Ring (C=C): Stretching vibrations within the p-disubstituted benzene (B151609) ring would produce characteristic bands in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Bonds: Stretching and bending vibrations from the methylene (B1212753) (-CH₂-) groups of the piperidine (B6355638) ring and the acetyl moiety would be visible in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.
Without experimental data, a precise data table for this compound cannot be generated.
Raman Spectroscopy for Molecular Vibrations and Conformational Insights
Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. Key expected signals for this compound would include:
Nitro Group (NO₂): The symmetric stretching vibration of the nitro group is typically strong in Raman spectra, expected around 1350 cm⁻¹.
Aromatic Ring: The breathing mode of the benzene ring usually gives a strong Raman signal.
Piperidine Ring: Vibrations associated with the piperidine ring's carbon skeleton would also be active.
No experimental Raman spectra for this compound are available in the reviewed literature.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments
NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. A predicted ¹H NMR spectrum for this compound would show:
Aromatic Protons: The protons on the 4-nitrophenyl ring would appear as two distinct doublets in the downfield region (likely δ 7.5-8.3 ppm) due to the strong electron-withdrawing effect of the nitro group.
Acetyl Protons (-CH₂-): A singlet corresponding to the two protons of the acetyl group's methylene bridge would be expected, likely in the δ 3.5-4.0 ppm range.
Piperidine Protons: The ten protons on the piperidine ring would appear as a series of multiplets in the upfield region (typically δ 1.5-3.7 ppm). The protons on the carbons adjacent to the nitrogen atom would be the most downfield of this group.
A detailed data table with chemical shifts and coupling constants remains speculative without experimental verification.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, distinct signals would be anticipated for:
Amide Carbonyl Carbon: The signal for the C=O carbon would be significantly downfield, typically in the δ 168-172 ppm range.
Aromatic Carbons: Six signals would correspond to the carbons of the nitrophenyl ring. The carbon bearing the nitro group and the carbon attached to the acetyl group would be the most deshielded.
Acetyl Methylene Carbon: The -CH₂- carbon of the acetyl group.
Piperidine Carbons: Three distinct signals for the piperidine ring carbons (C2/C6, C3/C5, C4) would be expected in the aliphatic region of the spectrum.
Specific chemical shifts cannot be accurately reported without experimental data.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure.
COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the piperidine ring and between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of the piperidine and acetyl methylene carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart. This would be critical for confirming the connection of the acetyl group to both the piperidine nitrogen and the nitrophenyl ring.
As no primary research detailing the synthesis and characterization of this compound could be located, the scientific community currently lacks the foundational spectroscopic data required for its full structural elucidation. Further research is necessary to synthesize and analyze this compound to provide the detailed findings required for a comprehensive scientific record.
High-Resolution Mass Spectrometric Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a molecular formula that is consistent with the observed mass-to-charge ratio (m/z).
For a compound like this compound, the expected protonated molecule [M+H]⁺ would be analyzed. The high-resolution data would differentiate its exact mass from other potential elemental compositions that might have the same nominal mass.
The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), offers a roadmap of the molecule's structure. While specific fragmentation data for the title compound is unavailable, a plausible fragmentation pathway can be predicted based on its structural motifs. Key fragmentation patterns for nitazene (B13437292) analogs, which are also complex nitrogen-containing compounds, have been characterized and can serve as a reference. nih.gov The study of fragmentation pathways is crucial for the structural elucidation of new psychoactive substances and other novel compounds. nih.gov
Predicted Fragmentation:
Upon collision-induced dissociation, the this compound molecule would likely undergo fragmentation at its most labile bonds. Common fragmentation pathways for similar structures often involve:
Alpha-cleavage: Breakage of the bond adjacent to the piperidine nitrogen.
Amide bond cleavage: Scission of the bond between the carbonyl carbon and the piperidine nitrogen.
Loss of the nitro group: Elimination of NO₂ from the phenyl ring.
These fragmentation events would result in a series of characteristic product ions, and their precise mass measurements would further corroborate the proposed structure. The use of techniques like electron-activated dissociation (EAD) can provide even more detailed fragmentation information, which is invaluable for the identification of novel compounds. nih.gov
X-ray Crystallography for Precise Absolute Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.
Although a crystal structure for this compound has not been reported, analysis of related compounds provides a strong indication of the structural features that would be expected.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H...π)
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid material.
In the hypothetical crystal structure of this compound, several key interactions would be anticipated:
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen and the nitro group oxygens as acceptors are highly probable. These interactions play a significant role in the packing of many organic molecules.
π-Stacking: The electron-deficient 4-nitrophenyl ring could participate in π-π stacking interactions with adjacent aromatic rings. These interactions are a significant force in the organization of aromatic compounds in the solid state.
C-H...π Interactions: The hydrogen atoms of the piperidine ring and the acetyl methylene group could interact with the π-system of the 4-nitrophenyl ring of a neighboring molecule.
The analysis of these interactions is often facilitated by Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts and their relative strengths.
Table of Expected Intermolecular Interactions:
| Interaction Type | Donor | Acceptor | Expected Distance (Å) |
| C-H···O Hydrogen Bond | C-H (Piperidine/Acetyl) | O=C (Carbonyl), O-N (Nitro) | 2.2 - 2.8 |
| π-π Stacking | 4-Nitrophenyl Ring | 4-Nitrophenyl Ring | 3.3 - 3.8 |
| C-H...π Interaction | C-H (Piperidine) | Centroid of 4-Nitrophenyl Ring | 2.5 - 3.0 |
Conformational Analysis in the Crystalline State (e.g., Piperidine Ring Conformations, Dihedral Angles)
The conformation of a molecule in the solid state is its lowest energy arrangement within the crystal lattice. X-ray crystallography provides precise details about these preferred conformations.
For this compound, key conformational features would include:
Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation, as is typical for saturated six-membered rings.
Dihedral Angles: The relative orientation of the different parts of the molecule is defined by dihedral angles. Of particular interest would be the dihedral angle between the plane of the 4-nitrophenyl ring and the plane of the acetylpiperidine group. This angle would be influenced by steric hindrance and electronic effects. Conformational analyses of similar structures, such as indanone-benzylpiperidine inhibitors, have shown that specific conformations can be crucial for biological activity. nih.gov
Table of Key Dihedral Angles for Conformational Analysis:
| Dihedral Angle Definition | Expected Value (°) | Significance |
| C(ar)-C(ar)-C(acetyl)-C(carbonyl) | ~90 | Describes the twist of the acetyl group relative to the phenyl ring. |
| C(carbonyl)-N(piperidine)-C(piperidine)-C(piperidine) | ~60 / ~180 | Defines the orientation of the acetyl group relative to the piperidine ring. |
| Plane(4-Nitrophenyl) vs. Plane(Amide) | Variable | Indicates the overall planarity or twist of the molecule. |
Quantum Chemical and Theoretical Investigations of Molecular Architecture and Reactivity of 1 4 Nitrophenyl Acetyl Piperidine
Selection and Application of Computational Methodologies and Basis Sets
To investigate a molecule like 1-[(4-Nitrophenyl)acetyl]piperidine, researchers would typically employ a range of computational methods. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. nih.gov Functionals such as B3LYP and M06-2X are commonly used for geometry optimization and electronic property calculations. The ωB97XD functional is often selected for its inclusion of dispersion corrections, which are important for analyzing non-covalent interactions. nih.gov
The choice of basis set is also critical for obtaining reliable results. A split-valence basis set like 6-311++G(d,p) is often used for organic molecules, as it provides a good description of the electron distribution, including polarization and diffuse functions. nih.gov For larger systems, more computationally efficient basis sets might be employed. The selection of the method and basis set is a critical first step that influences the accuracy of all subsequent calculations.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Several theoretical tools are used to analyze it in detail.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Intramolecular Charge Transfer Interactions
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. reddit.com A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For a molecule like this compound, the presence of both an electron-donating piperidine (B6355638) ring (modified by the acetyl group) and an electron-withdrawing nitrophenyl group would likely lead to intramolecular charge transfer (ICT) upon electronic excitation. This phenomenon, where electron density moves from one part of the molecule to another, can be predicted by analyzing the spatial distribution of the HOMO and LUMO. Typically, the HOMO would be localized on the electron-rich part of the molecule, and the LUMO on the electron-poor part.
A hypothetical data table for such an analysis would look like this:
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
No specific experimental or theoretical data for the HOMO-LUMO energies of this compound were found in the searched literature.
Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
Red regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen atoms of the nitro and acetyl groups.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These would be expected near the hydrogen atoms of the aromatic ring and the piperidine moiety.
Green regions represent neutral or near-zero potential.
An MEP map provides a powerful and intuitive way to predict how the molecule will interact with other charged or polar species.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis could reveal:
Hyperconjugative interactions, such as the delocalization of electron density from C-H or C-C sigma bonds into empty p* orbitals.
The extent of electron delocalization from the piperidine nitrogen's lone pair into adjacent antibonding orbitals.
The delocalization of pi-electrons within the nitrophenyl ring and their interaction with the acetyl group.
A hypothetical NBO analysis data table might include:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Specific NBO analysis data for this compound is not available in the reviewed literature.
Conformational Landscape and Potential Energy Surface (PES) Mapping
The three-dimensional shape of a molecule, or its conformation, can significantly impact its physical and biological properties.
Identification of Stable Geometries and Conformational Preferences
A Potential Energy Surface (PES) map explores the energy of a molecule as a function of its geometry. By systematically varying key dihedral angles, computational chemists can identify the most stable conformations (energy minima) and the energy barriers between them (transition states).
Calculation of Rotational Barriers and Interconversion Pathways
The conformational flexibility of this compound is largely dictated by the rotational barriers around its key single bonds. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are crucial for elucidating these energy landscapes. The rotation around the N-C(O) amide bond is of particular interest due to the partial double bond character arising from resonance, which imparts a planar geometry to the amide linkage. libretexts.org
Studies on similar N-acylpiperidines have shown that there is a significant energy barrier to rotation around this bond. nih.gov For N-benzhydrylformamides, a related class of compounds, the rotational barriers of the formyl group have been calculated to be in the range of 22-23 kcal/mol. mdpi.com It is anticipated that the rotational barrier in this compound would be of a similar magnitude. The interconversion between different conformers would proceed through transition states that can be identified and characterized computationally.
Table 1: Calculated Rotational Energy Barriers for a Model N-Aryl Amide
| Rotational Bond | Dihedral Angle (°) | Calculated Energy Barrier (kcal/mol) |
| N-C(O) | 0 to 180 | ~20-25 |
| C-N (Aryl) | 0 to 180 | ~5-10 |
| C-NO2 | 0 to 90 | ~3-5 |
| Note: These are illustrative values based on similar compounds and are intended to provide a qualitative understanding. |
Vibrational Frequency Analysis and Spectroscopic Correlation
Theoretical Vibrational Wavenumber Prediction and Scaling Factors
Vibrational spectroscopy, including FT-IR and Raman techniques, provides a powerful tool for the characterization of molecular structure. Theoretical calculations of vibrational frequencies using methods like DFT (e.g., with B3LYP functional and a suitable basis set like 6-31G(d,p)) can complement experimental data. nih.gov However, theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, scaling factors are applied to the calculated wavenumbers.
For a molecule like this compound, characteristic vibrational modes would include the C=O stretching of the amide group, the symmetric and asymmetric stretching of the NO2 group, and various vibrations of the phenyl and piperidine rings. For instance, in p-nitroacetanilide, a structurally related molecule, the C=O stretching is observed around 1680-1700 cm⁻¹. nih.govcram.com The nitro group stretches typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). nih.govjetir.org
Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) for Vibrational Mode Assignments
To provide a detailed assignment of the vibrational modes, a Normal Coordinate Analysis (NCA) is performed. NCA helps in understanding the nature of the vibrations by calculating the Potential Energy Distribution (PED). The PED expresses the contribution of each internal coordinate (like bond stretching, angle bending, and torsions) to a particular normal mode of vibration. umich.edu This analysis is crucial for unambiguously assigning the observed spectral bands to specific molecular motions. For complex molecules, vibrational modes are often coupled, and PED helps to quantify the extent of this coupling. youtube.com For example, the C=O stretching mode in an amide is generally a relatively pure vibration, while other modes, particularly in the fingerprint region, are often mixtures of several types of internal motions.
Global and Local Reactivity Descriptors
Chemical Hardness, Softness, and Electronic Chemical Potential
Electronic Chemical Potential (μ) : This is related to the electronegativity of the molecule and indicates the tendency of electrons to escape from the system. It is calculated as the negative of the mean of the ionization potential (I) and electron affinity (A): μ = -(I+A)/2.
Chemical Hardness (η) : This measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as: η = (I-A)/2. ias.ac.in
Chemical Softness (S) : This is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability. Soft molecules are generally more reactive. researchgate.net
For aromatic nitro compounds, the presence of the electron-withdrawing nitro group significantly influences these parameters, generally leading to a higher chemical hardness and a more negative electronic chemical potential compared to the unsubstituted aromatic ring. researchgate.net
Table 2: Illustrative Global Reactivity Descriptors for a Model Nitroaromatic Amide
| Descriptor | Formula | Calculated Value (eV) |
| HOMO Energy | - | ~ -7.5 |
| LUMO Energy | - | ~ -2.0 |
| HOMO-LUMO Gap | ELUMO - EHOMO | ~ 5.5 |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.75 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.75 |
| Chemical Softness (S) | 1 / (2η) | ~ 0.18 |
| Note: These are representative values for illustrating the concepts. |
Fukui Functions for Predicting Site Selectivity in Chemical Reactions
There are three main types of Fukui functions:
f⁺(r) : for nucleophilic attack (predicts where an electron will be added).
f⁻(r) : for electrophilic attack (predicts where an electron will be removed).
f⁰(r) : for radical attack.
For this compound, the electron-withdrawing nature of the nitrophenyl group would make the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. The oxygen atoms of the nitro and carbonyl groups would be likely sites for electrophilic attack due to their high electron density. Fukui function calculations can quantify these qualitative predictions. mdpi.comnih.gov
Analysis of Dipole Moment and its Influence on Molecular Polarity and Reactivity
A comprehensive search for specific quantum chemical and theoretical investigations into the dipole moment of this compound and its direct influence on molecular polarity and reactivity did not yield dedicated research studies with detailed findings. The molecular structure of this compound, with its nitro group and piperidine ring, suggests a significant dipole moment due to the presence of electronegative oxygen and nitrogen atoms, which would lead to an uneven distribution of electron density.
The magnitude of the dipole moment directly impacts the molecule's polarity. A higher dipole moment indicates a more polar molecule. This polarity is a key factor in determining the molecule's reactivity and its interaction with other molecules and its environment. For instance, a high dipole moment would suggest that this compound is more soluble in polar solvents.
Furthermore, the dipole moment plays a crucial role in intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding. These interactions are fundamental to the molecule's physical properties and its potential biological activity. The regions of high and low electron density, as indicated by the dipole moment, are also indicative of the molecule's reactive sites. The electron-rich areas are susceptible to electrophilic attack, while the electron-deficient areas are prone to nucleophilic attack.
While specific calculated values for the dipole moment of this compound are not available in the searched literature, theoretical calculations, such as those employing Density Functional Theory (DFT), would be the standard method to obtain this information. Such a study would typically involve optimizing the molecular geometry of the compound and then calculating the electronic properties, including the dipole moment. The results would likely be presented in a table detailing the dipole moment components (μx, μy, μz) and the total dipole moment (μ_total) in units of Debye (D).
Table 1: Hypothetical Dipole Moment Data for this compound
| Parameter | Value (Debye) |
| μx | Value |
| μy | Value |
| μz | Value |
| μ_total | Value |
Note: The values in this table are hypothetical and serve as a placeholder for data that would be obtained from a specific quantum chemical study.
Advanced Derivatization and Functionalization Strategies for 1 4 Nitrophenyl Acetyl Piperidine
Strategic Modifications of the Piperidine (B6355638) Ring System
The functionalization of the saturated piperidine ring is a significant challenge in synthetic chemistry. However, modern catalytic methods, particularly those involving rhodium-catalyzed C-H insertions, have enabled direct and site-selective modifications at the C2, C3, and C4 positions. nih.govnih.gov The selectivity of these reactions is intricately controlled by the interplay between the catalyst structure and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov
Strategies for site-selective functionalization include:
C2-Functionalization: This position is electronically activated but can be sterically hindered. nih.govresearchgate.net By using specific rhodium catalysts, functional groups can be introduced at the C2 position. For instance, the functionalization of N-Boc-piperidine with Rh₂(R-TCPTAD)₄ or N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ leads to the formation of 2-substituted analogs. nih.govnih.gov
C4-Functionalization: Achieving functionalization at the C4 position requires overcoming the electronic preference for the C2 position. This can be accomplished by using sterically demanding catalysts and specific substrates. When N-α-oxoarylacetyl-piperidines are used with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄, the reaction favors the production of 4-substituted analogs. nih.govnih.govresearchgate.net
C3-Functionalization: The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, making direct C-H insertion difficult. nih.govresearchgate.net An indirect approach is therefore employed, which involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate. This is followed by a reductive, regio-, and stereoselective ring-opening of the resulting cyclopropane (B1198618) to yield the 3-substituted piperidine derivative. nih.govnih.gov
| Target Position | Strategy | Substrate/Protecting Group | Catalyst Example | Outcome |
|---|---|---|---|---|
| C2 | Direct C-H Insertion | N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | 2-Substituted Analog nih.govnih.gov |
| C2 | Direct C-H Insertion | N-Brosyl-piperidine | Rh₂(R-TPPTTL)₄ | 2-Substituted Analog nih.govnih.gov |
| C4 | Direct C-H Insertion | N-α-oxoarylacetyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-Substituted Analog nih.govnih.govresearchgate.net |
| C3 | Indirect (Cyclopropanation/Ring-Opening) | N-Boc-tetrahydropyridine | Rhodium Catalysts | 3-Substituted Analog nih.govnih.gov |
Chemical Transformations Involving the 4-Nitrophenyl Moiety
The 4-nitrophenyl group is a key site for chemical modification, primarily through the reduction of the nitro functionality to an amine. This transformation is a fundamental step in organic synthesis, converting the electron-withdrawing nitro group into a versatile electron-donating amino group, thereby creating 1-[(4-aminophenyl)acetyl]piperidine. youtube.comacs.org This resulting aniline (B41778) derivative serves as a gateway for numerous subsequent reactions. youtube.comwikipedia.org
The reduction of the nitro group can be achieved through several methods, each with its own advantages regarding yield, selectivity, and reaction conditions. acs.orgtandfonline.com
Catalytic Hydrogenation: This is a classic and efficient method, often employing catalysts like Palladium on carbon (Pd/C) with hydrogen gas. youtube.com
Metal-Acid Systems: Combinations such as iron in hydrochloric acid (Fe/HCl) or tin in hydrochloric acid (Sn/HCl) are widely used for nitro group reductions. youtube.comtandfonline.com The Fe/HCl system is considered a particularly mild method. youtube.com An iron chloride-zinc system in a DMF-water solvent has also been reported as a rapid and inexpensive method. tandfonline.com
Hydride Reagents: While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, milder reagents like sodium borohydride (B1222165) (NaBH₄) are often used in conjunction with a catalyst. organic-chemistry.orgnih.gov For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) can be catalyzed by various metal nanoparticles or complexes in the presence of NaBH₄. nih.govresearchgate.netnih.gov
Once formed, the 4-amino group can undergo further derivatization, such as acylation or conversion into a diazonium salt, which is a precursor to a wide range of other functional groups. wikipedia.org
| Reagent/System | Conditions | Key Features |
|---|---|---|
| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst | Classic, high-efficiency method. youtube.com |
| Fe/HCl | Metallic iron, Hydrochloric acid | A mild and common reduction method. youtube.com |
| FeCl₃-Zn-DMF-H₂O | Ferric chloride, Zinc, Dimethylformamide, Water | Reported as a rapid, inexpensive, and neutral system. tandfonline.com |
| NaBH₄ with Catalyst | Sodium borohydride, various metal catalysts (e.g., Ag, Cu) | Catalytic system often used in aqueous media. nih.govnih.gov |
| Tin(II) Chloride (SnCl₂) | Anhydrous ethanol (B145695) or ethyl acetate | A method for selective reduction of the nitro group. wikipedia.org |
Derivatization at the Acetyl Carbonyl Group for Analog Synthesis
The acetyl carbonyl group acts as a chemical handle for synthesizing analogs by modifying the linker between the piperidine and nitrophenyl rings. The primary transformations at this site involve the reduction of the amide carbonyl.
Reduction to Amine: Amides can be completely reduced to their corresponding amines using strong reducing agents. ucalgary.cajove.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). ucalgary.camasterorganicchemistry.comcommonorganicchemistry.com This reaction is distinct from the reduction of other carbonyl compounds, which typically yield alcohols. ucalgary.ca The less reactive sodium borohydride (NaBH₄) is not capable of reducing amides. ucalgary.ca The product of this reduction would be N-[2-(4-nitrophenyl)ethyl]piperidine, which elongates the carbon chain and removes the carbonyl functionality entirely.
Reaction with Organometallic Reagents: Tertiary amides can react with potent nucleophiles like Grignard reagents (R-MgX). youtube.com While primary and secondary amides are typically deprotonated by the Grignard reagent, tertiary amides can undergo nucleophilic addition to the carbonyl carbon. youtube.comstackexchange.com This initially forms a tetrahedral intermediate. Subsequent acidic workup cleaves the carbon-nitrogen bond, leading to the formation of a ketone. youtube.com This method could be used to replace the piperidine moiety, thus falling outside the scope of simple derivatization, but it highlights the reactivity of the carbonyl carbon.
| Transformation | Reagent | Product Type | Notes |
|---|---|---|---|
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amine (N-[2-(4-nitrophenyl)ethyl]piperidine) | Converts C=O to CH₂. ucalgary.cajove.commasterorganicchemistry.com |
| Addition/Cleavage | Grignard Reagent (R-MgX) followed by acid workup | Ketone | Requires a tertiary amide for productive reaction to a ketone. youtube.com |
Development of Stereoselective Derivatization Approaches
Achieving stereocontrol during the functionalization of 1-[(4-nitrophenyl)acetyl]piperidine is crucial for developing specific analogs, as the three-dimensional arrangement of atoms can significantly influence biological activity. Research has focused on developing stereoselective methods, particularly for modifying the piperidine ring.
The site-selective C-H functionalization strategies discussed previously often incorporate stereochemical control. nih.govnih.gov The choice of chiral rhodium catalysts is paramount in inducing asymmetry and controlling the diastereoselectivity of the reaction. nih.govresearchgate.net
Key findings in stereoselective derivatization include:
Catalyst and Protecting Group Control: In the rhodium-catalyzed C2 functionalization of piperidines, reactions catalyzed by Rh₂(R-TPPTTL)₄ were found to be highly diastereoselective. nih.gov In contrast, those catalyzed by Rh₂(R-TCPTAD)₄ showed more variable stereoselectivity. nih.gov This demonstrates how the catalyst's ligand architecture directly influences the stereochemical outcome.
Photoredox Catalysis and Epimerization: Highly diastereoselective α-amino C-H arylation of complex piperidine derivatives can be achieved using photoredox catalysis. escholarship.org Interestingly, the high selectivity is not necessarily from a stereoselective C-C bond formation step. Instead, the initial reaction can be non-selective, followed by a catalyst-mediated epimerization that enriches the thermodynamically more stable diastereomer. escholarship.org
Enamide Cyclization: Stereoselective synthesis of piperidine structures can also be achieved through the oxidative carbon–hydrogen bond functionalization of N-vinyl amides (enamides). rsc.org These reactions, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can proceed with excellent levels of stereocontrol. rsc.org
| Method | Catalyst/Reagent | Key Feature | Observed Selectivity |
|---|---|---|---|
| Rhodium-Catalyzed C-H Insertion | Rh₂(R-TPPTTL)₄ | Control of diastereoselectivity at C2 position. | High diastereoselectivity (d.r. >30:1 reported for some substrates). nih.gov |
| Photoredox C-H Arylation | Photoredox Catalysts | Post-reaction epimerization leads to high diastereoselectivity. | High diastereoselectivity (e.g., 18:1) can be achieved. escholarship.org |
| Oxidative Enamide Cyclization | DDQ | Forms piperidine structures with high stereocontrol. | Good to excellent efficiency and stereocontrol reported. rsc.org |
Applications in Materials Science and Chemical Tool Development
Utilization in Polymer Chemistry and Coatings (e.g., as Polymerizable Monomers)
At present, there is no direct scientific literature detailing the use of 1-[(4-Nitrophenyl)acetyl]piperidine as a polymerizable monomer or in the formulation of coatings. The absence of a readily polymerizable group, such as a vinyl or acrylic moiety, means it cannot directly participate in common addition polymerization reactions.
However, its structure lends itself to potential modification. For instance, functionalization of the phenyl ring or the piperidine (B6355638) ring could introduce polymerizable groups. The nitro group, for example, could be reduced to an amine, which could then be converted into a variety of polymerizable functionalities. These derivatives could then, in theory, be incorporated into polymer backbones, potentially imparting specific properties such as altered refractive index, thermal stability, or affinity for certain surfaces, which are desirable characteristics in the development of advanced coatings and specialized polymeric materials.
Role as Chemical Probes or Reagents in Synthetic Chemistry
The potential of this compound as a chemical probe or reagent in synthetic chemistry is an area ripe for investigation. The prominent nitro group on the phenyl ring is a key feature. Its electron-withdrawing nature can influence the reactivity of the aromatic ring and the adjacent methylene (B1212753) group.
One of the most significant potential applications lies in the chemical transformation of the nitro group itself. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This reaction is often used to introduce a nucleophilic site into a molecule, opening up a plethora of subsequent derivatization possibilities. The resulting amino-substituted compound could serve as a building block for more complex molecules.
Furthermore, the presence of the piperidine amide functionality could be exploited. The amide bond is generally stable, but under specific conditions, it can be cleaved, releasing the piperidine and the (4-nitrophenyl)acetic acid moieties. This characteristic could be harnessed in the design of protecting groups or as a triggerable linker in more complex chemical systems.
Exploration of Non-Covalent Interactions in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions, such as hydrogen bonding, pi-stacking, and dipole-dipole interactions. The structure of this compound contains several features that could facilitate its participation in such interactions.
The aromatic nitrophenyl ring is a prime candidate for engaging in pi-stacking interactions with other aromatic systems. The nitro group, being highly polar, can participate in dipole-dipole interactions and potentially act as a hydrogen bond acceptor. The amide carbonyl group is also a strong hydrogen bond acceptor. These features suggest that this compound could self-assemble or interact with other molecules to form well-defined supramolecular architectures. For instance, it could potentially co-crystallize with other compounds, leading to new materials with unique properties. The study of these interactions could provide insights into crystal engineering and the design of novel molecular solids.
Future Research Perspectives and Emerging Avenues for 1 4 Nitrophenyl Acetyl Piperidine
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of piperidine (B6355638) derivatives, traditionally performed in batch reactors, is poised for a revolution through the adoption of flow chemistry and automation. organic-chemistry.org While specific studies on the continuous flow synthesis of 1-[(4-Nitrophenyl)acetyl]piperidine are not yet prevalent, the advantages demonstrated for related compounds highlight a significant potential.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. This enhanced control can lead to higher yields, improved purity, and better safety profiles, especially for reactions involving potentially hazardous reagents or intermediates. For instance, the synthesis of piperidines via a practical continuous flow reaction has been shown to provide various enantioenriched products in good yields within minutes. organic-chemistry.org
Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions, rapid optimization, and on-demand production. This is particularly relevant for creating libraries of related compounds for pharmacological screening. Automated solid-phase peptide synthesis, for example, often involves the use of piperidine for the deprotection of Fmoc-amino acids, demonstrating the compatibility of the piperidine moiety with automated processes. shimadzu.commdpi.com
The application of these technologies to the synthesis of this compound could involve the reaction of 4-nitrophenylacetyl chloride with piperidine in a flow reactor. This would allow for precise temperature control to manage the exothermicity of the acylation reaction and minimize the formation of byproducts.
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | High surface area-to-volume ratio; excellent heat transfer and temperature control. |
| Mixing | Can be inefficient, leading to concentration gradients. | Rapid and efficient mixing through diffusion and advection. |
| Safety | Large volumes of hazardous materials; risk of thermal runaway. | Small reaction volumes at any given time; inherently safer. |
| Scalability | Often requires re-optimization of reaction conditions. | Scalable by running the system for longer periods ("scaling out"). organic-chemistry.org |
| Process Control | Challenging to precisely control reaction parameters. | Precise, computerized control over flow rate, temperature, and residence time. |
Application of Advanced Spectroscopic Probes for In-situ Reaction Monitoring
Understanding reaction kinetics and mechanisms is fundamental to process optimization. Advanced spectroscopic techniques are increasingly being used for in-situ (in the reaction vessel) and real-time monitoring, providing a continuous stream of data without the need for sampling and offline analysis.
For the synthesis of this compound, several spectroscopic probes could be employed:
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to monitor the consumption of reactants (e.g., the disappearance of the piperidine N-H proton) and the formation of the product in real-time. In-situ NMR has been successfully used to characterize reactive aminoaldehydes formed during enzymatic oxidation. nih.gov
Mass Spectrometry (MS): Techniques like Probe Electrospray Ionization (PESI) allow for the direct and rapid monitoring of reaction components from the reaction mixture. shimadzu.com This could track the molecular ions of the starting materials and the product, providing immediate feedback on reaction progress.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to changes in functional groups. For instance, the formation of the amide bond in this compound could be monitored by observing the appearance of the characteristic amide carbonyl (C=O) stretch. Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is particularly powerful for monitoring reactions at interfaces. acs.org Computational studies have also explored how amide bond planarity affects spectroscopic properties, which can aid in interpreting complex spectra. nih.gov
The data from these in-situ techniques can be used to build kinetic models, identify reaction intermediates, and ensure reaction completion, leading to more robust and efficient synthetic processes.
| Spectroscopic Technique | Information Provided | Potential Application |
|---|---|---|
| NMR Spectroscopy | Structural information, quantification of species. | Tracking reactant consumption and product formation; identifying intermediates. nih.gov |
| Mass Spectrometry (e.g., PESI) | Molecular weight of components, reaction progress. | Real-time, high-speed monitoring of reaction conversion. shimadzu.com |
| FTIR/Raman Spectroscopy | Changes in functional groups (e.g., C=O, N-H). | Monitoring the formation of the amide bond and consumption of the amine. nih.gov |
| UV-Vis Spectroscopy | Changes in conjugation and chromophores. | Monitoring the nitrophenyl group during the reaction. nih.gov |
Development of Novel Computational Models for Predicting Complex Chemical Behavior
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction mechanisms. nih.govnih.gov For this compound, computational models can provide insights that are difficult or impossible to obtain through experimentation alone.
Future research could focus on:
Conformational Analysis: The piperidine ring can adopt various conformations (e.g., chair, boat), and the orientation of the (4-nitrophenyl)acetyl group can vary. Computational models can determine the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's interaction with biological targets. acs.org
Spectroscopic Prediction: DFT calculations can predict spectroscopic data (NMR, IR, Raman spectra) for the molecule. nih.govrsc.org These predicted spectra can aid in the interpretation of experimental data and confirm the structure of the synthesized compound.
Reactivity and Mechanistic Studies: Computational models can be used to study the reaction mechanism of the synthesis of this compound. For example, they can model the transition state of the acylation reaction, providing insights into the reaction kinetics and helping to design more efficient catalysts. DFT has been used to study the mechanism of nitro group migrations and the antioxidant activity of various derivatives. nih.govurfu.ru
Structure-Activity Relationship (SAR) Studies: By modeling the interactions of this compound and its analogues with a biological target (e.g., an enzyme active site), computational docking and molecular dynamics simulations can predict binding affinity and help rationalize observed biological activities. nih.govnih.gov This is vital for designing new derivatives with improved potency or selectivity.
| Computational Method | Predicted Properties | Research Application |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies, spectroscopic properties. | Conformational analysis, prediction of IR/NMR spectra, investigation of reaction mechanisms. nih.govrsc.org |
| Molecular Docking | Binding mode and affinity of a ligand to a receptor. | Predicting how the compound might interact with biological targets like enzymes or receptors. nih.gov |
| Molecular Dynamics (MD) | Dynamic behavior and stability of a molecule or complex over time. | Simulating the flexibility of the compound and the stability of its complex with a biological target. nih.gov |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis). | Predicting and interpreting the UV-Vis spectrum of the compound. rsc.org |
Exploration of New, Environmentally Sustainable Synthetic Pathways and Green Chemistry Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes. humanjournals.com For the synthesis of this compound, which traditionally might involve hazardous solvents and reagents, there are numerous opportunities for developing greener alternatives.
Key areas for future research include:
Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. The acylation of amines has been successfully demonstrated in water. humanjournals.com
Catalytic Methods: Developing catalytic approaches to replace stoichiometric reagents. For example, using a reusable solid acid or base catalyst for the acylation step would reduce waste compared to using a stoichiometric amount of a base like triethylamine. The direct synthesis of amides from nitroarenes and esters using nickel-based nanocatalysts represents a significant step forward in sustainable amide bond formation. nih.gov
One-Pot and Tandem Reactions: Designing synthetic routes that combine multiple steps into a single operation (a "one-pot" reaction) reduces the need for intermediate purification steps, saving solvents, time, and energy. mdpi.com A one-pot mechanochemical hydrogenation of 4-nitrophenol (B140041) followed by acetylation to produce paracetamol is a highly relevant example that could be adapted. rsc.org
Alternative Energy Sources: Utilizing microwave irradiation or mechanochemistry (ball milling) can accelerate reaction rates, often leading to higher yields and cleaner reactions with less solvent. organic-chemistry.orgrsc.org Catalyst-free N-acylation reactions under mild conditions have also been developed, offering a very eco-friendly route. researchgate.net Biocatalysis, using enzymes like lipase (B570770) to catalyze the formation of piperidine derivatives, is another promising green avenue. rsc.org
| Green Chemistry Principle | Traditional Method | Potential Green Alternative |
|---|---|---|
| Waste Prevention | Use of stoichiometric activating agents and bases, generating salt byproducts. | Catalytic acylation; one-pot reductive amidation from 4-nitrophenylacetic acid and piperidine. nih.gov |
| Safer Solvents | Use of chlorinated solvents (e.g., dichloromethane). | Performing the reaction in water, ethanol (B145695), or under solvent-free conditions. humanjournals.comacgpubs.org |
| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis or mechanochemical synthesis (ball milling). organic-chemistry.orgrsc.org |
| Use of Renewable Feedstocks | Petroleum-derived starting materials. | Exploration of bio-based routes to piperidine or nitrophenylacetic acid precursors. |
| Catalysis | Stoichiometric base (e.g., triethylamine). | Use of reusable heterogeneous catalysts (e.g., solid acids/bases) or biocatalysts (e.g., lipase). rsc.org |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 1-[(4-Nitrophenyl)acetyl]piperidine while preserving the nitro group?
- Methodological Answer : Utilize coupling reactions such as A3-coupling (aldehyde, amine, alkyne) to introduce the 4-nitrophenyl moiety, as demonstrated in the synthesis of structurally analogous compounds like N-[1-(4-Nitrophenyl)-3-phenyl-2-propynyl]piperidine . Protect the nitro group during acetylation steps using tert-butyloxycarbonyl (Boc) or other acid-labile protecting groups to avoid reduction side reactions. Purification via column chromatography and characterization via NMR (1H, 13C) and EI-MS are critical for confirming structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Employ 1H-NMR to resolve signals from the piperidine ring protons (δ 1.5–3.5 ppm) and the aromatic nitro group (δ 7.5–8.5 ppm). 13C-NMR can confirm the acetyl carbonyl (δ ~170 ppm) and nitrophenyl carbons. High-resolution mass spectrometry (HRMS) or EI-MS provides molecular ion validation, while IR spectroscopy identifies acetyl C=O stretches (~1650–1700 cm⁻¹) .
Q. How should researchers design preliminary bioactivity screens for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays targeting acetylcholinesterase or fungicidal activity, given the structural similarity to patented piperidine-derived fungicides like oxathiapiprolin . Use microplate-based assays with spectrophotometric detection for high-throughput screening. Include positive controls (e.g., known acetylcholinesterase inhibitors) and validate results with dose-response curves .
Advanced Research Questions
Q. How can structural modifications to the nitro group enhance biological activity or selectivity?
- Methodological Answer : Synthesize analogues with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) substituents at the para position of the phenyl ring. Compare IC₅₀ values in target assays (e.g., antifungal or receptor-binding studies) to establish structure-activity relationships (SAR). Computational docking (e.g., AutoDock Vina) can predict binding interactions with enzymes like thyroid hormone receptors, as seen in 1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea .
Q. What strategies resolve discrepancies in reported biological activity across different assay systems?
- Methodological Answer : Systematically evaluate variables such as solvent polarity (DMSO vs. aqueous buffers), cell line specificity, and enzyme isoform differences. Use orthogonal assays (e.g., fluorescence polarization alongside radiometric assays) to confirm activity. Purity verification via HPLC (>95%) is essential to rule out impurity-driven artifacts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular dynamics (MD) simulations to analyze binding stability in enzyme active sites (e.g., fungal cytochrome bc1 complex). Validate predictions with mutagenesis studies targeting key residues (e.g., His181 in oxathiapiprolin-resistant strains) . Free energy perturbation (FEP) calculations can quantify the impact of nitro group positioning on binding affinity .
Q. What methodologies address poor aqueous solubility in pharmacological studies?
- Methodological Answer : Optimize solubility via salt formation (e.g., hydrochloride salts) or prodrug strategies (e.g., esterification of the acetyl group). Co-solvents like cyclodextrins or PEG-400 can enhance dissolution in vitro. For in vivo studies, nanoformulation (liposomes or polymeric nanoparticles) improves bioavailability .
Data Analysis & Experimental Design
Q. How should researchers analyze piperidine ring conformation dynamics in solution?
- Methodological Answer : Use variable-temperature NMR (VT-NMR) to study chair-to-chair interconversion of the piperidine ring. Assign axial/equatorial proton couplings (J values) and compare with DFT-calculated conformer energies. For solid-state analysis, single-crystal X-ray diffraction provides definitive conformational data .
Q. What experimental controls are critical in stability studies under physiological conditions?
- Methodological Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (SGF, pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Include antioxidants (e.g., ascorbic acid) or light-blocking containers to assess nitro group photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
